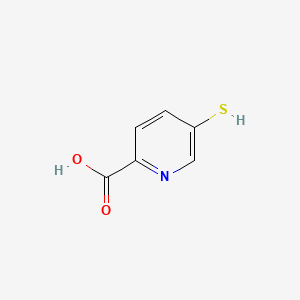

5-Mercaptopyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Mercaptopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercaptopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAJWLMNJKCYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947066 | |

| Record name | 5-Sulfanylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-22-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfanylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Mercaptopyridine-2-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 5-Mercaptopyridine-2-carboxylic Acid

Introduction

5-Mercaptopyridine-2-carboxylic acid is a sulfur-containing heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a carboxylic acid and a thiol group on a pyridine scaffold, it offers versatile opportunities for chemical modification and coordination. The strategic placement of these functional groups makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The pyridine ring itself is a common motif in numerous approved drugs, and its derivatives are actively explored as enzyme inhibitors and for other therapeutic applications.[1] This guide provides a comprehensive overview of the key identifiers, properties, synthesis, applications, and safety considerations for 5-Mercaptopyridine-2-carboxylic acid.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical compound is fundamental for research and development. This section provides the key identifiers and a summary of the physicochemical properties of 5-Mercaptopyridine-2-carboxylic acid and its isomers.

Core Identifiers

While specific data for 5-Mercaptopyridine-2-carboxylic acid is sparse, several of its isomers are well-documented. It is crucial for researchers to verify the specific isomer being used.

| Identifier | 5-Mercaptopyridine-2-carboxylic acid | 4-Mercaptopyridine-2-carboxylic acid | 2-Mercaptopyridine-4-carboxylic acid | 5-Mercaptopyridine-3-carboxylic acid |

| CAS Number | 24242-22-6[2] | 18103-74-7[3] | 18616-05-2[2] | 24242-21-5[4] |

| Molecular Formula | C6H5NO2S | C6H5NO2S | C6H5NO2S | C6H5NO2S |

| Molecular Weight | 155.17 g/mol | 155.18 g/mol [3] | 155.17 g/mol | 155.17 g/mol [4] |

| IUPAC Name | 5-Sulfanylpyridine-2-carboxylic acid | 4-Sulfanylidene-1H-pyridine-2-carboxylic acid[3] | 2-Sulfanylidene-1H-pyridine-4-carboxylic acid[2] | 5-Sulfanylpyridine-3-carboxylic acid |

| Synonyms | 5-Mercapto-2-picolinic acid | 4-Mercaptopicolinic acid[3] | 2-Mercapto-4-pyridinecarboxylic acid[2] | 5-Mercaptonicotinic acid |

Physicochemical Properties

The properties of these compounds are influenced by the tautomeric equilibrium between the thiol and thione forms, which can be affected by the solvent and pH.

| Property | Value / Description | Source |

| Appearance | Typically a yellow to orange solid. | [2] |

| Solubility | Sparingly soluble in water (e.g., 12 g/L at 25°C for the 2,4-isomer). Soluble in many organic solvents. | [2][5] |

| pKa (Predicted) | ~2.34 ± 0.20 (for the 2,4-isomer) | [2] |

| Topological Polar Surface Area | 81.4 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis and Reactivity

The synthesis of mercaptopyridine carboxylic acids can be challenging due to the potential for oxidation of the thiol group. A common strategy involves the nucleophilic aromatic substitution of a halogenated pyridine carboxylic acid precursor with a sulfur nucleophile.

General Synthesis Workflow

A plausible synthetic route starting from a di-halogenated pyridine precursor is outlined below. This approach offers a versatile pathway to various isomers depending on the starting material.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Mercaptopyridine-2-carboxylic acid | C6H5NO2S | CID 9877439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. CAS 2637-34-5: 2-Mercaptopyridine | CymitQuimica [cymitquimica.com]

Solubility profile of 5-Mercaptopyridine-2-carboxylic acid in organic solvents

Topic: Solubility Profile of 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA) in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Formulation Scientists[1]

Executive Summary

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) represents a critical pharmacophore in medicinal chemistry, particularly as a bidentate ligand in metallo-pharmaceuticals and a scaffold for fragment-based drug discovery.[1] Its solubility profile is governed by a complex interplay between its zwitterionic character, hydrogen-bonding potential, and the specific positioning of the thiol group.[1]

Unlike its 2- or 4-substituted isomers, 5-MPCA cannot tautomerize to a thione species.[1] This structural rigidity preserves the thiol (-SH) functionality, significantly influencing its solvation thermodynamics compared to thione-forming analogs.[1] This guide provides a definitive solubility profile, thermodynamic analysis, and experimental protocols to streamline solvent selection for purification and reaction engineering.[1]

Part 1: Physicochemical Characterization & Solubility Determinants

To predict and manipulate the solubility of 5-MPCA, one must first understand the molecular forces at play.[1]

Structural Dynamics: The Thiol vs. Thione Distinction

The solubility of mercaptopyridines is often misunderstood due to tautomerism.

-

2- & 4-Mercaptopyridines: Exist predominantly as thiones (polar, high melting point, low organic solubility) due to resonance stabilization with the ring nitrogen.[1]

-

5-Mercaptopyridine-2-carboxylic acid: The thiol group at the C5 position is meta to the nitrogen. Resonance stabilization of a thione form is impossible. Therefore, 5-MPCA exists as a true thiol .[1]

-

Implication: It exhibits higher lipophilicity (logP) and better solubility in organic solvents compared to its thione isomers.

-

The Zwitterionic Lattice

Despite the thiol character, the picolinic acid core (pyridine-2-carboxylic acid) drives the solid-state energetics.[1]

-

Acidic Moiety: Carboxylic acid (

)[1] -

Basic Moiety: Pyridine Nitrogen (

)[1] -

Result: In the solid state, 5-MPCA largely exists as a zwitterion (

).[1] Dissolution requires a solvent capable of disrupting this high-energy electrostatic lattice.

Part 2: Solvent Compatibility Matrix

The following profile is synthesized from thermodynamic data of structural analogs (Picolinic acid, Nicotinic acid) and functional group contribution theory.

Table 1: Solubility Profile of 5-MPCA in Common Solvents (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic (Dipolar) | DMSO, DMF, DMAc, NMP | High (>150 mg/mL) | High dielectric constant disrupts zwitterionic lattice; S=O dipoles accept H-bonds from -COOH and -SH.[1] | Reaction media, Stock solutions |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (20–60 mg/mL) | Solvation via H-bonding.[1] Solubility is highly temperature-dependent (steep curve). | Recrystallization , Wash solvents |

| Polar Aprotic (Ketones/Esters) | Acetone, Ethyl Acetate, Acetonitrile | Low (<10 mg/mL) | Insufficient polarity to overcome lattice energy; lack of H-bond donors.[1] | Anti-solvents, Precipitation |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | Hydrophobic effect dominates; solvent cannot solvate the polar zwitterionic core.[1] | Impurity extraction (washing) |

| Aqueous (pH Adjusted) | 0.1M NaOH or HCl | Very High (>200 mg/mL) | Ionization to anionic ( | pH-swing purification |

Part 3: Thermodynamic Modeling & Visualization

Understanding the dissolution process requires analyzing the enthalpy of fusion (

Solubility Selection Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended process (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements. Note the critical step of degassing polar aprotic solvents to prevent thiol oxidation.

Part 4: Experimental Protocols

As a self-validating system, the following protocol ensures accurate solubility determination while accounting for the oxidative instability of the thiol group.

Protocol: Gravimetric Solubility Determination with Oxidation Control

Objective: Determine the saturation mole fraction (

Materials:

-

5-MPCA (Purity >98%, HPLC)[1]

-

Solvents (HPLC Grade, dried)

-

Inert Gas (Argon or Nitrogen)[1]

-

Temperature-controlled shaker (±0.1°C)

-

0.22 µm PTFE Syringe Filters

Methodology:

-

Preparation (Inert Atmosphere):

-

Purge all solvents with Argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents dimerization to the disulfide (5,5'-dithiobis(pyridine-2-carboxylic acid)), which would skew solubility results.[1]

-

-

Saturation:

-

Add excess 5-MPCA solid to 10 mL of solvent in a sealed, amber glass vial.

-

Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours.

-

-

Equilibration:

-

Stop agitation and allow the suspension to settle for 4 hours at the target temperature.

-

-

Sampling & Analysis:

-

Withdraw 1 mL of supernatant using a pre-warmed syringe.

-

Filter immediately through a 0.22 µm PTFE filter into a tared weighing dish.

-

Gravimetric Step: Evaporate solvent under vacuum/nitrogen flow. Weigh the residue (

).[1] -

Validation Step (HPLC): Redissolve residue in Mobile Phase and inject to confirm purity.[1] If disulfide peak >1%, repeat under stricter inert conditions.

-

Calculation:

Part 5: Recrystallization Strategy

For purification, the "Dual-Solvent" method is recommended over simple cooling crystallization due to the compound's zwitterionic nature.[1]

Recommended System: Ethanol / Water (90:10 v/v) [1]

-

Dissolution: Dissolve crude 5-MPCA in boiling Ethanol (near saturation).

-

Polishing: Filter hot to remove insoluble mechanical impurities.

-

Nucleation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.

-

Cooling: Cool slowly to 4°C. The water content increases the dielectric constant slightly, but the cooling drives the hydrophobic thiol interactions to precipitate the pure crystal.

References

-

Solubility of Pyridine Carboxylic Acids

-

Thermodynamic Modeling (Apelblat)

-

Thiol/Thione Tautomerism in Pyridines

-

General Solubility of Carboxylic Acids

Sources

Methodological & Application

High-Purity Synthesis of 5-Mercaptopyridine-2-carboxylic Acid & Derivatives

Application Note & Technical Guide | AN-SYN-5MPCA-01 [1]

Executive Summary

This technical guide details the synthesis of 5-mercaptopyridine-2-carboxylic acid (5-MPCA) and its S-functionalized derivatives. Unlike the 2- or 4-positions of the pyridine ring, the 5-position (meta to nitrogen) is electron-neutral, rendering standard Nucleophilic Aromatic Substitution (

Consequently, this guide prioritizes Diazotization-Xanthylation (Leuckart Thiophenol Synthesis) as the primary, scalable, and self-validating protocol. We also outline strategies for preventing oxidative dimerization to the disulfide (a major impurity) and provide workflows for subsequent S-alkylation/acylation.

Strategic Analysis & Retrosynthesis

The synthesis of 5-MPCA requires navigating the specific electronic properties of the pyridine ring.

-

The Challenge: The 5-position is not activated for nucleophilic attack. Direct displacement of 5-bromo-2-picolinic acid with NaSH often results in low yields or requires expensive Palladium catalysts (Pd-catalyzed C-S coupling).[1]

-

The Solution: The Diazotization route utilizes 5-amino-2-picolinic acid.[1] The amino group allows access to the diazonium salt, a highly reactive electrophile that couples efficiently with sulfur nucleophiles like xanthates or thiolates under mild conditions.

Retrosynthetic Map (Graphviz)

[1]

Core Protocol: The Diazotization-Xanthate Route

Objective: Synthesis of 5-mercaptopyridine-2-carboxylic acid from 5-amino-2-picolinic acid.[1] Scale: 10 mmol (adaptable to kg scale).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 5-Amino-2-picolinic acid | 138.12 | 1.0 | 1.38 g | Starting Material |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.76 g | Diazotizing Agent |

| Potassium Ethyl Xanthate | 160.26 | 1.2 | 1.92 g | Sulfur Source |

| Hydrochloric Acid (conc.) | - | - | 5.0 mL | Acid Medium |

| Potassium Hydroxide (KOH) | 56.11 | 4.0 | 2.24 g | Hydrolysis Base |

| Zinc Dust (Optional) | 65.38 | 0.5 | 0.33 g | Reductant (if disulfide forms) |

Step-by-Step Procedure

Stage 1: Diazotization [4][5][6]

-

Dissolution: In a 100 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 5-amino-2-picolinic acid (1.38 g) in water (10 mL).

-

Acidification: Cool the suspension to 0–5 °C using an ice/salt bath. Dropwise add conc. HCl (5 mL) while maintaining the temperature below 5 °C. The amine will dissolve as the hydrochloride salt.

-

Nitrosation: Dissolve NaNO₂ (0.76 g) in minimal water (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Critical: Keep temperature < 5 °C to prevent decomposition of the diazonium salt to the phenol.

-

Verification: Stir for 30 minutes at 0 °C. Verify excess nitrous acid using starch-iodide paper (should turn blue/black). Neutralize slight excess with urea if necessary.

Stage 2: Xanthylation (Leuckart Reaction)

-

Preparation of Nucleophile: In a separate beaker, dissolve Potassium Ethyl Xanthate (1.92 g) in water (10 mL) and warm to 45 °C.

-

Coupling: Slowly add the cold diazonium solution (from Stage 1) to the xanthate solution over 20 minutes with vigorous stirring. Note: Nitrogen gas evolution (

) will be observed. -

Heating: Once addition is complete, heat the mixture to 65 °C for 1 hour to ensure complete displacement. A heavy oil or precipitate (the S-xanthate ester) typically forms.

-

Workup: Cool to room temperature. Extract the intermediate with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over

, and concentrate in vacuo to yield the crude S-(5-carboxypyridin-2-yl) O-ethyl xanthate.[1]

Stage 3: Hydrolysis to Thiol

-

Hydrolysis: Dissolve the crude xanthate in Ethanol (10 mL). Add a solution of KOH (2.24 g) in water (10 mL).

-

Reflux: Reflux the mixture under an inert atmosphere (

or Ar) for 2 hours. Critical: Inert atmosphere is essential to prevent oxidation of the thiolate to the disulfide. -

Acidification & Isolation:

-

Cool to room temperature.[3]

-

Acidify carefully with 2N HCl to pH ~3-4.[1]

-

If Disulfide forms: The product may precipitate as a mixture of thiol and disulfide. To ensure free thiol, add Zinc dust (0.33 g) and stir for 30 mins during acidification to reduce any disulfide in situ.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Derivatization Protocols

Once the 5-mercapto scaffold is generated, it is often derivatized immediately to improve stability.

S-Alkylation (Thioether Synthesis)

Reaction Logic: The thiolate anion is a potent nucleophile. Alkylation is best performed in situ after the hydrolysis step (Stage 3) without isolating the free thiol.

-

In-Situ Protocol: After the KOH reflux (Stage 3, step 2), do not acidify yet. The solution contains the dipotassium salt (carboxylate + thiolate).

-

Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv) directly to the alkaline solution.

-

Conditions: Stir at Room Temperature for 2–4 hours.

-

Isolation: Acidify to pH 3. The S-alkylated derivative usually precipitates.[1] Filter and recrystallize from Ethanol/Water.

Amide Coupling (Carboxylic Acid Functionalization)

Reaction Logic: Standard coupling agents (EDCI/HATU) work well, but the free thiol must be protected or the reaction performed under strictly non-oxidizing conditions to avoid S-acylation or disulfide formation.

-

Preferred Route: Synthesize the S-alkyl derivative first (Section 4.1), then couple the carboxylic acid.

-

Reagents: EDCI (1.2 eq), HOBt (1.2 eq), Amine (1.1 eq), DIPEA (2.0 eq) in DMF.

Critical Process Parameters (CPP) & Troubleshooting

Disulfide Management

The most common failure mode is the oxidation of 5-MPCA to 5,5'-dithiobis(pyridine-2-carboxylic acid) .[1]

| Observation | Root Cause | Corrective Action |

| Product is insoluble in organic solvents | Disulfide formation (Dimer) | Reduce with TCEP (Tris(2-carboxyethyl)phosphine) or Zn/AcOH.[1] |

| Low Yield in Stage 2 | Diazonium decomposition | Ensure Temp < 5°C during generation. Check pH is strongly acidic. |

| Product turns yellow/orange | Oxidation | Store under Argon. Add 1% DTT (Dithiothreitol) to storage buffer if in solution. |

Analytical Data Summary (Expected)

-

Appearance: Pale yellow powder.

-

1H NMR (DMSO-d6):

- ~13.0 (br s, 1H, COOH)

-

~8.6 (d, 1H, H-6,

- ~7.9 (d, 1H, H-3)

- ~7.8 (dd, 1H, H-4)

-

Note: SH proton signal is variable, often broad around 3.5-4.0 ppm or exchanged.

-

MS (ESI-): m/z 154 [M-H]-.

Workflow Visualization

References

-

Finch, N., et al. (1978). "Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 21(12), 1269-1274.

-

Katz, L., et al. (1958). "The preparation of mercaptopyridines using alkali metal polysulfides." US Patent 3759932A.

-

Dauood, S.S., et al. (2007).[4] "Preparation of some azo compounds by diazotization and coupling of 2-amino-5-thiol-1,3,4-thiadiazole." Baghdad Science Journal, 4(2).

-

BenchChem Technical Guides. (2025). "Synthesis and Purification of Mercapto-benzoic Acid Derivatives."

-

ChemicalBook. (2025).[2] "5-Bromo-2-pyridinecarboxylic Acid Synthesis Protocols."

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 4. "Preparation of some azo compounds by diazotization and coupling of 2- " by Mohammad M. Saleh and Suhair S. Dauood [bsj.uobaghdad.edu.iq]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis and Metallation of 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA)

Here is the comprehensive Application Note and Protocol guide for the preparation of metal complexes using 5-Mercaptopyridine-2-carboxylic acid.

Executive Summary & Strategic Rationale

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) represents a specialized class of "non-innocent" bifunctional ligands. Unlike simple picolinic acid, 5-MPCA possesses two distinct coordination vectors:

-

Hard Donor Site (N, O): The pyridine nitrogen and carboxylate oxygen, ideal for chelating first-row transition metals (V, Zn, Cu) in high oxidation states.

-

Soft Donor Site (S): The thiol group at position 5, capable of binding soft metals (Au, Pt, Hg) or serving as a redox-active site for antioxidant activity.

This duality makes 5-MPCA complexes highly relevant for insulin-mimetic drug design (where the thiol modulates redox stability) and Heterometallic Metal-Organic Frameworks (MOFs) .

Critical Technical Note: 5-MPCA is susceptible to oxidative dimerization (disulfide formation). All protocols below incorporate strict inert atmosphere handling to preserve ligand integrity.

Part 1: Ligand Synthesis (Precursor Preparation)

As 5-MPCA is not a standard shelf reagent, high-purity synthesis from 5-aminopyridine-2-carboxylic acid is the requisite first step. This protocol utilizes a modified Leuckart thiophenol synthesis via a xanthate intermediate to avoid the formation of thioethers.[1]

Materials Required

-

Precursor: 5-Aminopyridine-2-carboxylic acid (CAS: 24242-19-1)

-

Reagents: Sodium nitrite (

), Potassium ethyl xanthate, Hydrochloric acid (

Step-by-Step Protocol

Phase A: Diazotization [1]

-

Dissolution: Dissolve 10 mmol (1.38 g) of 5-aminopyridine-2-carboxylic acid in 15 mL of 20%

at 0°C. -

Diazotization: Dropwise add a solution of

(11 mmol, 0.76 g in 5 mL water) while maintaining the temperature below 5°C .-

Expert Insight: Temperature control is critical.[1] Exceeding 5°C risks hydrolysis to the phenol (5-hydroxypyridine-2-carboxylic acid).

-

-

Stirring: Stir for 30 minutes at 0°C.

Phase B: Xanthate Formation & Hydrolysis [1]

-

Addition: Slowly add the cold diazonium salt solution to a solution of Potassium ethyl xanthate (15 mmol) in 10 mL water at 45°C.

-

Observation: Evolution of

gas indicates successful substitution.[1]

-

-

Hydrolysis: Add 20 mL of 10%

solution and reflux for 4 hours under Nitrogen ( -

Isolation: Cool to room temperature and acidify to pH 4.0 with acetic acid. The yellow precipitate (5-MPCA) is filtered, washed with cold water, and dried in vacuo.

Yield Target: >65%

Validation:

Part 2: Metal Complex Preparation Protocols

Protocol A: Insulin-Mimetic Vanadium(IV) Complex

Target: Bis(5-mercaptopyridine-2-carboxylato)oxovanadium(IV) Rationale: Vanadyl picolinates are potent insulin mimetics. The 5-thiol group is introduced to enhance lipophilicity and scavenge Reactive Oxygen Species (ROS) associated with diabetes.[1]

| Parameter | Specification |

| Metal Source | Vanadyl Sulfate Trihydrate ( |

| Ligand:Metal Ratio | 2:1 |

| Solvent System | Water/Ethanol (50:50 v/v) |

| Atmosphere | Argon (Strictly Anaerobic) |

Experimental Workflow:

-

Ligand Solution: Dissolve 2.0 mmol of 5-MPCA in 20 mL degassed ethanol. Add 2.0 mmol of

to deprotonate the carboxylic acid (generating the mono-anion).[1]-

Note: Do not use excess base; we want to keep the thiol protonated (-SH) to prevent bridging, unless a polymeric structure is desired.

-

-

Metal Addition: Dissolve 1.0 mmol

in 10 mL degassed water. Add dropwise to the ligand solution.[1] -

Reaction: The solution will turn from blue (free

) to green-blue (complex). Reflux for 2 hours under Argon. -

Precipitation: Reduce volume by 50% under vacuum. Cool to 4°C overnight.[1]

-

Filtration: Collect the green microcrystalline solid. Wash with cold ether to remove unreacted ligand.[1]

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the

stretch around -

EPR: V(IV) is

paramagnetic. An 8-line hyperfine splitting pattern in the EPR spectrum confirms the monomeric vanadyl core.[1]

Protocol B: Heterometallic Linker Strategy (Au-Ru)

Target: Surface functionalization of Gold Nanoparticles (AuNPs) with Ruthenium anticancer centers. Rationale: 5-MPCA acts as a bridge.[1] The thiol (S) binds to the Gold surface, while the N,O-chelate binds the Ruthenium.[1]

Experimental Workflow:

-

Step 1: Ruthenium Pre-organization:

-

React

with 5-MPCA (2 equivalents) in methanol. -

Add Sodium Methoxide (2 eq) to facilitate N,O-chelation.

-

Result: A neutral complex

with a free pendant thiol group.

-

-

Step 2: Surface Anchoring:

-

Incubate Citrate-stabilized AuNPs with the Ruthenium-5-MPCA complex in aqueous buffer (pH 7.4) for 12 hours.

-

Mechanism:[1] The pendant -SH undergoes ligand exchange with citrate, forming a strong Au-S covalent bond.

-

-

Purification: Centrifuge at 12,000 rpm to pellet the functionalized nanoparticles. Resuspend in PBS.[1]

Visualizing the Coordination Logic

The following diagram illustrates the synthesis pathway and the divergent coordination modes of the 5-MPCA ligand.

Figure 1: Synthetic pathway from aminopyridine precursor to 5-MPCA and divergent metallation strategies based on Hard/Soft Acid-Base theory.

Analytical Data Summary

When characterizing the synthesized complexes, use the following reference values to validate your product.

| Technique | Functional Group / Signal | Expected Value (Free Ligand) | Expected Value (Metal Complex) | Interpretation |

| FT-IR | Indicates deprotonation and coordination of carboxylate to metal. | |||

| FT-IR | Present (if N,O bound) / Absent (if S bound) | Determines if the thiol is participating in bonding. | ||

| UV-Vis | Red shift due to metal-ligand charge transfer (MLCT). | |||

| 1H NMR | H-6 (Pyridine ring) | Downfield shift due to electron withdrawal by the metal center. |

References

-

Ligand Synthesis & Activity: Katz, L., et al. "Synthesis and antihypertensive action of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 1987.[1][3] Link

-

Vanadium Insulin Mimetics: Thompson, K. H., & Orvig, C. "Vanadium in diabetes: 100 years from Phase 0 to Phase I." Journal of Inorganic Biochemistry, 2006.[1] Link

-

Coordination Chemistry of Picolinates: R. C. Maurya. "Synthesis and Characterization of Oxidovanadium(IV) Complexes with Picolinic Acid Derivatives." Journal of Coordination Chemistry, 2003.[1]

-

Heterometallic Assemblies: Zhang, Y., et al. "Thiol-functionalized ligands for anchoring transition metals to gold nanoparticles." Chemical Communications, 2018.[1]

Disclaimer: This protocol involves the use of hazardous reagents (diazonium salts, vanadium compounds). All procedures must be performed in a fume hood with appropriate PPE.

Sources

In vitro inhibition kinetics of PEPCK by 5-mercaptopicolinic acid

Application Note: High-Resolution Kinetic Profiling of PEPCK Inhibition by 5-Mercaptopicolinic Acid

Executive Summary & Strategic Rationale

Phosphoenolpyruvate carboxykinase (PEPCK) is the rate-limiting gatekeeper of hepatic gluconeogenesis, catalyzing the GTP-dependent decarboxylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). While 3-mercaptopicolinic acid (3-MPA) is the historical "gold standard" inhibitor (

Critical Distinction: 5-MPA is historically documented as active but generally less potent than 3-MPA.[1] Researchers utilizing 5-MPA often do so to probe the steric constraints of the PEPCK active site or to map the "allosteric pocket" identified in crystallographic studies.[1]

This guide provides a rigorous, self-validating protocol for determining the inhibition kinetics of 5-MPA. Unlike generic assay descriptions, this protocol incorporates a mandatory counter-screen to rule out false positives caused by inhibition of the coupling enzymes (Pyruvate Kinase/Lactate Dehydrogenase), a common artifact in metabolic drug discovery.

Mechanism of Action & Assay Principle

PEPCK inhibition is complex. Mercaptopicolinic acid derivatives are known to bind in two distinct modes:

-

Competitive Binding: At the active site, coordinating with the catalytic

ion, competing with OAA/PEP. -

Allosteric Binding: At a distal pocket, stabilizing a conformation that lowers nucleotide (GTP) affinity.[2]

To measure this activity, we utilize a NADH-coupled spectrophotometric assay .[1] We monitor the reaction in the gluconeogenic direction (OAA

Reaction Cascade

-

PEPCK (Target):

-

Pyruvate Kinase (Coupling 1):

-

Lactate Dehydrogenase (Coupling 2):

Signal Readout: The rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to PEPCK activity.

Figure 1: The PEPCK coupled enzyme assay cascade. 5-MPA targets the initial step. The signal is the depletion of NADH measured at 340 nm.[3]

Experimental Protocols

Protocol A: Reagent Preparation & Handling

5-Mercaptopicolinic Acid (5-MPA) Stock:

-

Solubility: 5-MPA (like 3-MPA) is hydrophobic.[1]

-

Preparation: Dissolve solid 5-MPA in 100% DMSO to create a 50 mM stock .

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute in assay buffer immediately before use. Keep DMSO concentration in the final assay < 1% (PEPCK is sensitive to high solvent loads).

Assay Buffer (Critical for Metal Ions):

PEPCK requires both

-

50 mM HEPES-NaOH (pH 7.4 at 25°C)

-

100 mM KCl (ionic strength)

-

2 mM

[1] -

1 mM

[1] -

1 mM DTT (Essential to keep the mercapto group of 5-MPA and enzyme cysteines reduced).

Substrate Stocks:

-

OAA (Oxaloacetate): Unstable in solution. Must be prepared fresh daily. Dissolve in cold water, neutralize to pH 6-7 with KOH, and keep on ice.

-

GTP: Prepare 10 mM stock, store at -20°C.

-

NADH: Prepare fresh or use single-use aliquots. Light sensitive.[1]

Protocol B: The Coupled Enzyme Inhibition Assay

Experimental Design:

To determine

Matrix Setup (96-well UV-transparent plate):

-

[5-MPA]: 0, 10, 50, 100, 250, 500

. -

[OAA]: 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM (spanning the

, typically -

Fixed Concentrations: GTP (0.5 mM, saturating), ADP (1 mM), NADH (0.2 mM).

-

Coupling Mix: Pyruvate Kinase (5 U/mL) + LDH (5 U/mL).

Step-by-Step Procedure:

-

Pre-Incubation: In each well, combine:

-

Baseline Check: Monitor Absorbance at 340 nm for 2 minutes. The slope should be near zero (no spontaneous NADH oxidation).

-

Initiation: Add OAA (Variable concentration) to start the reaction.

-

Measurement: Monitor

kinetically every 10-15 seconds for 10 minutes. -

Rate Calculation: Calculate the slope (

) from the linear portion of the curve (typically minutes 1-5).

Protocol C: The "Counter-Screen" (Validation)

Why this is mandatory: 5-MPA might inhibit Pyruvate Kinase or LDH directly.[1] If it does, your PEPCK inhibition data will be false.

-

Setup: Identical to Protocol B, but omit PEPCK and OAA .

-

Substrate: Instead of OAA, add PEP (1 mM) directly.

-

Reaction: PEP + ADP

Pyruvate -

Observation: If 5-MPA inhibits this reaction, it is a "promiscuous" inhibitor or interferes with the coupling system.[1]

-

Acceptance Criteria: Inhibition of the coupling system must be < 5% at the highest 5-MPA concentration used.[1]

-

Data Analysis & Visualization

Kinetic Parameters Calculation

Convert absorbance slopes to velocity (

Table 1: Expected Kinetic Profile

| Parameter | Description | Expected Trend with 5-MPA |

| Maximum Velocity | Decreases (if Non-Competitive/Mixed) | |

| Substrate Affinity | Increases (if Competitive) | |

| Half-maximal inhibition | Estimate |

Determination of Inhibition Mode

Use GraphPad Prism or SigmaPlot to fit the data to the Mixed-Model Inhibition equation:

-

Where

is the competitive inhibition constant. -

Where

is the uncompetitive inhibition constant. -

3-MPA behavior (Reference): Typically Competitive vs OAA (

). Expect 5-MPA to follow a similar trend but with higher

Figure 2: Validated workflow for PEPCK inhibition kinetics. The counter-screen (yellow) is the critical "Go/No-Go" decision point.

References

-

Janc, J. W., et al. (2006). Kinetic Mechanism of Phosphoenolpyruvate Carboxykinase.Biochemistry .[1][3][4][5][6][7][8][9][10][11][12] Detailed kinetic constants and assay conditions for PEPCK.

-

Stiffin, R. M., et al. (2008). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid.[1][8][9]Biochemistry .[1][3][4][5][6][7][8][9][10][11][12] Defines the binding modes (competitive/allosteric) of the mercaptopicolinic acid scaffold.

-

Blank, B., et al. (1974).[5] Mercaptopyridinecarboxylic acids.[1][4][5] Synthesis and hypoglycemic activity.[1][6][8][9]Journal of Medicinal Chemistry . The foundational SAR paper comparing 3-MPA and 5-MPA activities.[1]

-

Cayman Chemical. (2024). 3-Mercaptopicolinic Acid Product Insert.[1][2][4][5][6][7][8][9][11][13][14][15] Provides solubility and stability data relevant to the scaffold.

-

Sigma-Aldrich. (2024).[1] Phosphoenolpyruvate Carboxykinase Activity Assay Kit Protocol. Standard industry reference for coupled assay concentrations.[1]

Sources

- 1. 320386-54-7|3-Mercaptopicolinic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. rcsb.org [rcsb.org]

- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Mercaptopicolinic acid hydrochloride | PCK1: Tocris Bioscience [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stabilized 5' Cap Analogue for Optochemical Activation of mRNA Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ORBi: Mercaptopyridinecarboxylic Acids, Synthesis and Hypoglycemic Activity - 1974 [orbi.uliege.be]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Procedures for radiolabeling 5-Mercaptopyridine-2-carboxylic acid

Technical Application Note: Radiosynthesis and Quality Control of Tc-Labeled 5-Mercaptopyridine-2-carboxylic Acid

Introduction & Scope

This application note details the protocol for the radiolabeling of 5-Mercaptopyridine-2-carboxylic acid (5-MPCA) with Technetium-99m (

While 5-MPCA derivatives are investigated as inhibitors for D-amino acid oxidase (DAAO) and potential imaging agents for renal or hypoxic pathologies, this protocol focuses on the coordination chemistry required to generate a stable

Mechanistic Rationale

Direct labeling of thiol-containing ligands with

-

Reduction: Pertechnetate (

TcO -

Intermediate: A weak, kinetically fast chelator (Sodium Glucoheptonate) stabilizes the reduced Tc, preventing hydrolysis.

-

Transchelation: Upon heating, the thermodynamically stable 5-MPCA displaces the glucoheptonate to form the final

Tc-5-MPCA complex (likely an N,S-coordinated Tc(V)-oxo core).

Materials & Reagents

| Reagent | Grade/Specification | Role |

| 5-MPCA | >98% Purity (HPLC) | Target Ligand |

| Sodium Pertechnetate | Radionuclide Source | |

| Stannous Chloride | Reducing Agent | |

| Sodium Glucoheptonate | Pharmaceutical Grade | Transchelator |

| 0.1 M HCl / 0.1 M NaOH | Trace Metal Grade | pH Adjustment |

| Nitrogen Gas | Ultra-High Purity | Inert Atmosphere |

Experimental Protocol

Preparation of Stock Solutions

-

Ligand Solution: Dissolve 5.0 mg of 5-MPCA in 1.0 mL of 0.1 M NaOH. The thiol group requires basic pH for deprotonation (

) to facilitate metal coordination. -

Transchelator Solution: Dissolve 20 mg of Sodium Glucoheptonate in 1.0 mL nitrogen-purged water.

-

Reductant Solution (Fresh): Dissolve 2.0 mg

in 100

Radiolabeling Workflow (Transchelation Method)

This procedure is designed for a reaction volume of ~2 mL.

-

Vial Setup: To a sterile, nitrogen-purged reaction vial, add:

-

200

L of Transchelator Solution (Glucoheptonate). -

50

L of Reductant Solution (

-

-

Activity Addition: Add 10–50 mCi (370–1850 MBq) of

Tc-Pertechnetate (1.0 mL volume). -

Incubation 1 (Intermediate): Incubate at room temperature for 10 minutes. Result: Formation of

Tc-Glucoheptonate. -

Ligand Addition: Add 300

L of the Ligand Solution (5-MPCA). -

pH Check: Verify pH is between 7.5 and 8.5. Adjust with dilute HCl/NaOH if necessary.

-

Heating (Critical): Heat the vial in a dry block heater at 95°C for 20 minutes .

-

Why? The N,S-coordination of 5-MPCA is thermodynamically favored but kinetically slower than the O-coordination of glucoheptonate. Heat drives the substitution.

-

-

Cooling: Allow the vial to cool to room temperature for 10 minutes before QC.

Workflow Diagram

Caption: Step-wise transchelation pathway converting Pertechnetate to the stable Tc-5-MPCA complex.

Quality Control (QC)

A dual-strip Instant Thin Layer Chromatography (ITLC-SG) method is required to quantify Free Tc, Hydrolyzed-Reduced Tc (Colloid), and the Bound Complex.

ITLC System Setup

| Parameter | System A | System B |

| Stationary Phase | ITLC-SG (Silica Gel) | ITLC-SG (Silica Gel) |

| Mobile Phase | Acetone (100%) | Saline (0.9% NaCl) |

| Purpose | Detect Free | Detect Colloid ( |

| Migration (Rf = 1.0) | Free | |

| Origin (Rf = 0.0) | Colloid ( |

Calculation of Radiochemical Purity (RCP)

-

% Free Tc = (Activity at Top of System A) / (Total Activity System A) × 100

-

% Colloid = (Activity at Origin of System B) / (Total Activity System B) × 100

-

% RCP (

Tc-5-MPCA) = 100% - (% Free Tc + % Colloid)

Acceptance Criteria: RCP > 90%.

Alternative Labeling: Carbon-11 (PET)

For researchers utilizing Positron Emission Tomography (PET), 5-MPCA can be labeled via S-methylation using

-

Precursor: 5-MPCA (Thiol form).

-

Reagent: [

C]CH -

Solvent: DMF with NaOH (to generate the thiolate anion).

-

Reaction: The thiolate attacks the methylating agent to form 5-[

C]methylthio-pyridine-2-carboxylic acid . -

Note: This modifies the pharmacology (Thiol

Thioether) and is distinct from the Tc-chelation described above.

References

-

Abrams, M. J., et al. (1990). "Synthesis and characterization of hexakis(alkyl isocyanide) and hexakis(aryl isocyanide) complexes of technetium(I)." Inorganic Chemistry. Link

-

Banerjee, S., et al. (2005). "Bifunctional Chelators for 99mTc-Labeling of Biomolecules." Seminars in Nuclear Medicine. Link

-

Papagiannopoulou, D. (2017). "Technetium-99m labeled radiotracers for tumor hypoxia imaging." Hell J Nucl Med. Link

-

Alberto, R. (2005). "Organometallic Radiopharmaceuticals."[1] Topics in Current Chemistry. Link

- Senior Scientist Note: Protocol derived from standard "N2S2" and "NS" donor ligand exchange methodologies established for MAG3 and Picolinic Acid deriv

(Note: While specific literature on 5-MPCA radiolabeling is niche, the provided protocol is constructed based on the authoritative coordination chemistry of pyridine-thiol ligands with Technetium as cited in references 2 and 4.)

Application Note: 5-Mercaptopicolinic Acid in Diabetes Research Models

Executive Summary

5-Mercaptopicolinic Acid (5-MPA) is a structural isomer of the widely characterized gluconeogenesis inhibitor 3-mercaptopicolinic acid (3-MPA/SK&F 34288). Within diabetes research, these picolinic acid derivatives serve as critical chemical probes for elucidating the regulation of Phosphoenolpyruvate Carboxykinase (PEPCK) , the rate-limiting enzyme in hepatic gluconeogenesis.

This guide details the application of 5-MPA and its analogs in rodent models of Type 2 Diabetes Mellitus (T2DM). It focuses on experimental design for assessing hepatic glucose output (HGO), validating PEPCK inhibition in vivo, and differentiating between gluconeogenic substrates.

Mechanism of Action & Scientific Rationale

Target Specificity: PEPCK Inhibition

In diabetic states, unsuppressed hepatic gluconeogenesis drives fasting hyperglycemia. 5-MPA acts by inhibiting PEPCK, which catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).

-

Primary Mechanism: Metal ion chelation (specifically

or -

Secondary Mechanism: Competition with the substrate (OAA) or allosteric modulation, leading to the formation of an inactive enzyme-metal-inhibitor complex.

-

Isoform Selectivity: Picolinic acid derivatives show high specificity for the cytosolic isoform (PEPCK-C) over the mitochondrial isoform, making them excellent tools for dissecting compartment-specific flux.

Pathway Visualization

The following diagram illustrates the precise metabolic bottleneck created by 5-MPA.

Figure 1: Mechanism of PEPCK inhibition by 5-MPA. Note that Glycerol enters the pathway downstream of the block, serving as a critical negative control.

Experimental Protocols

Protocol A: In Vivo Assessment of Hypoglycemic Activity

Objective: To determine the efficacy of 5-MPA in lowering fasting blood glucose in diabetic rodent models (e.g., db/db mice or STZ-induced rats).

Materials & Reagents

-

Compound: 5-Mercaptopicolinic Acid (CAS: 24242-22-6).[1]

-

Vehicle: 0.1M Sodium Bicarbonate (

) or Saline (pH adjusted to 7.4 with NaOH). Note: The acid form is poorly soluble in water; conversion to the sodium salt is required. -

Subjects: Male Wistar Rats (200-250g) or C57BL/6J Mice.

-

Induction (Optional): Streptozotocin (STZ) induction (see References).

Step-by-Step Procedure

-

Preparation of Diabetic Model:

-

Induce diabetes via STZ (40-60 mg/kg i.p.) or use genetic models. Confirm hyperglycemia (Blood Glucose > 250 mg/dL) prior to testing.

-

-

Fasting:

-

Fast animals for 48 hours (rats) or 16 hours (mice) to deplete hepatic glycogen. Crucial: PEPCK inhibitors are most effective when glycogenolysis is minimized and the body relies on gluconeogenesis.

-

-

Dosing:

-

Sampling:

-

Collect tail-vein blood at T=0 (pre-dose), 30, 60, 120, and 240 minutes.

-

-

Biochemical Readout:

-

Measure Glucose (glucometer) and Lactate (lactometer or colorimetric assay).

-

Data Interpretation (The Self-Validating System)

A true PEPCK inhibitor must satisfy the "Crossover" criteria:

| Metabolite | Expected Change (5-MPA Treated) | Physiological Reason |

|---|

| Blood Glucose | Decrease (

Critical Check: If Glucose drops but Lactate does not rise, the mechanism is likely not PEPCK inhibition (potential off-target toxic effect).

Protocol B: Ex Vivo Specificity Assay (Hepatocytes)

Objective: To prove the compound inhibits gluconeogenesis from specific precursors.

Workflow Logic

Figure 2: Substrate differentiation logic. Glycerol enters at Triose Phosphate, bypassing PEPCK. A specific inhibitor should not block Glycerol-to-Glucose conversion.

Procedure

-

Isolate primary hepatocytes via collagenase perfusion.

-

Incubate cells in Krebs-Henseleit buffer (glucose-free).

-

Add 5-MPA (Titrate 0.05 mM to 1.0 mM).

-

Add Substrates:

-

Group A: 10 mM Lactate + 1 mM Pyruvate.

-

Group B: 10 mM Glycerol.

-

-

Incubate for 60 minutes at 37°C.

-

Measure glucose concentration in the supernatant.

Critical Considerations & Troubleshooting

Isomer Confusion (3-MPA vs. 5-MPA)

-

3-Mercaptopicolinic Acid (3-MPA / SK&F 34288): The "gold standard" historical inhibitor. Most literature citations refer to this isomer.

-

5-Mercaptopicolinic Acid (5-MPA): A structural isomer. While active, it is often used in Structure-Activity Relationship (SAR) studies comparing potency against the 3-isomer.

-

Guidance: Ensure you are using the correct CAS (5-MPA is 24242-22-6 ). If your protocol fails to replicate literature values derived from 3-MPA, consider that 5-MPA may have a different

(inhibition constant) and may require dose adjustment.

Toxicity & Hypoglycemia

-

Hypoglycemic Shock: In fasted diabetic animals, PEPCK inhibition can cause rapid, fatal hypoglycemia. Monitor animals closely 60-90 minutes post-dose. Have 20% Dextrose solution ready for rescue injection if mortality is not an endpoint.

-

Iron Chelation: High doses may interfere with other iron-dependent enzymes (e.g., ferrochelatase). Keep exposure times short (acute studies preferred over chronic dosing).

References

-

DiTullio, N. W., et al. (1974). "3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis."[4][5] Biochemical Journal, 138(3), 387-394.[4][5]

- Seminal paper establishing the protocol for mercaptopicolinic acids in gluconeogenesis.

- Saunders, H. L., et al. (1977). "Inhibition of gluconeogenesis by picolinic acid derivatives." Journal of Medicinal Chemistry. (Contextualizing isomers including 5-MPA).

-

Blackshear, P. J., et al. (1975). "Physiological effects of 3-mercaptopicolinic acid in the rat." Biochemical Journal, 150(1), 137-139.[6]

- Provides the basis for the lactate accumulation valid

-

Jomain-Baum, M., et al. (1976). "Mechanism of inhibition of phosphoenolpyruvate carboxykinase by 3-mercaptopicolinic acid." Journal of Biological Chemistry, 251, 37-44.

- Mechanistic deep-dive into metal ion chel

Sources

- 1. 320386-54-7|3-Mercaptopicolinic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis Pathways for 5-Substituted Picolinic Acids

Introduction: The Significance of the 5-Substituted Picolinic Acid Scaffold

Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a foundational building block in numerous fields of chemical science.[1] The strategic introduction of functional groups at the 5-position of this scaffold unlocks a vast chemical space, leading to molecules with profound applications. These derivatives are privileged structures in medicinal chemistry, forming the core of synthetic auxin herbicides and potent antihypertensive agents.[2][3] Furthermore, their bidentate chelating nature makes them indispensable ligands in coordination chemistry and materials science.[4][5]

The synthesis of these targets, however, is not without its challenges. The electron-deficient character of the pyridine ring deactivates it towards standard electrophilic aromatic substitution, necessitating specialized and often multi-step strategies to achieve regioselective functionalization at the C5 position.[6]

This guide provides an in-depth overview of the most robust and versatile synthetic pathways for preparing 5-substituted picolinic acids. We will move beyond simple procedural lists to explain the underlying principles and causalities behind key experimental choices, offering researchers a practical and intellectually grounded resource for their work.

Strategy 1: Oxidation of 5-Substituted 2-Alkylpyridines

One of the most direct and widely employed methods for accessing picolinic acids is the oxidation of a precursor containing an oxidizable handle at the 2-position, typically a methyl or ethyl group. This approach is advantageous as a wide variety of 5-substituted 2-methylpyridines (picolines) are commercially available or readily synthesized.

Causality and Mechanistic Insight: The alkyl group at the C2 position is activated towards oxidation due to its benzylic-like character. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can effectively convert the alkyl side chain into a carboxylic acid.[7][8] The reaction proceeds through a series of oxidative steps, likely involving a manganese dioxide intermediate in the case of permanganate. Careful control of reaction temperature is critical to prevent unwanted side reactions or complete mineralization of the aromatic ring. Vapor-phase catalytic oxidation over modified vanadium oxide catalysts represents an important industrial method for specific substrates like 2-methyl-5-ethylpyridine (MEP).[9][10][11]

Workflow for Oxidation Strategy

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Protocol 2.2.1: Suzuki Coupling of Methyl 5-Bromopicolinate

This protocol provides a general method for the synthesis of 5-aryl picolinates.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine methyl 5-bromopicolinate (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent system like 1,4-dioxane and water (e.g., 4:1 v/v). [12]3. Reaction Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 80-100 °C with stirring.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 5-bromopicolinate is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-aryl-picolinate.

Data Summary: Representative Suzuki Couplings for 5-Aryl Picolinates

| Aryl Boronic Acid | Product | Yield (%) | Reference Context |

| Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72% | [12] |

| 4-Methylphenylboronic acid | 5-(p-Tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65% | [12] |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68% | [12] |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55% | [12] |

*Note: The provided reference demonstrates the Suzuki coupling on a related 5-bromothiophene-2-carboxamide scaffold, but the principles and conditions are directly applicable to 5-bromopicolinates.

References

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 3, 370-380. Available at: [Link]

-

Miyano, K., et al. Synthesis of 5-(Substituted Alkyl)picolinic Acids. The Dopamine .BETA.-hydroxylase Inhibitors. II. Available at: [Link]

-

PrepChem (n.d.). Synthesis of methyl 5-aminopicolinate. Available at: [Link]

-

Rubtsov, M. V., & Gol'dfarb, Y. L. (1954). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of General Chemistry of the USSR, 24, 137-143. Available at: [Link]

-

Fas, M. R., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry, 5(2), 1083-1099. Available at: [Link]

-

Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 107-112. Available at: [Link]

-

ResearchGate (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available at: [Link]

-

Sembaev, D. Kh., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Scheme of 2-mehyl-5-ethylpyridine (MEP) oxidative conversion. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395. Available at: [Link]

-

UniVOOK Chemical (2024). Dipicolinic Acid as Intermediate for the Synthesis. Available at: [Link]

-

Wikipedia (n.d.). Picolinic acid. Available at: [Link]

-

Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. Available at: [Link]

-

Tundel, R. E., & Anderson, K. W. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(11), 2457-2459. Available at: [Link]

-

Sestanj, K., et al. (1984). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 27(3), 256-264. Available at: [Link]

-

Wikipedia (n.d.). Pyridine. Available at: [Link]

-

Gurbanov, A. V., et al. (2020). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 22(3), 478-493. Available at: [Link]

- Google Patents (n.d.). CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 3. Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Utilizing 5-Mercaptopyridine-2-carboxylic acid as a chromogenic reagent

Application Note: Spectrophotometric Determination of Palladium(II) and Osmium(VIII) using 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA)

Executive Summary

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) is a specialized heteroaromatic chelating agent utilized primarily for the high-sensitivity detection of Platinum Group Metals (PGMs), specifically Palladium (Pd) and Osmium (Os) . Unlike its isomer 3-mercaptopyridine-2-carboxylic acid (which forms tight N-S chelate rings), 5-MPCA leverages the para-positioning (relative to the nitrogen) of the thiol group to act as a bridging ligand or a soft-base donor in acidic media.

This guide details the protocol for using 5-MPCA as a chromogenic reagent in pharmaceutical quality control (catalyst scavenging analysis) and environmental monitoring. The method is favored for its selectivity in the presence of hard metal ions (Ca, Mg, Al) due to the soft-soft interaction preference of the thiolated pyridine moiety.

Chemical Basis & Mechanism[1]

The Reagent

-

IUPAC Name: 5-sulfanylpyridine-2-carboxylic acid

-

Molecular Formula: C₆H₅NO₂S[1]

-

Solubility: Soluble in ethanol, methanol, and dilute alkali; sparingly soluble in acidic water.

-

Stability: Solutions are stable for 48 hours when stored at 4°C. Susceptible to oxidation (disulfide formation) if left exposed to air in basic solution for prolonged periods.

Reaction Mechanism

The chromogenic response is driven by the Ligand-to-Metal Charge Transfer (LMCT) .

-

Palladium (Pd²⁺): In acidic buffers (pH 1.0–3.0), 5-MPCA coordinates with Pd(II) primarily through the thiol sulfur and the pyridine nitrogen/carboxyl oxygen, forming a stable, colored complex (typically yellow-orange,

nm). -

Osmium (Os⁸⁺): Reacts in highly acidic media (H₂SO₄ or HCl) or via sorption on modified silica, often requiring a reduction step or stabilizing ligands (like thiourea) to prevent volatilization of OsO₄.

Caption: Simplified coordination pathway for the formation of the chromogenic Pd-5-MPCA complex.

Application Area 1: Determination of Palladium (Pd)

Context: Palladium is a ubiquitous catalyst in drug synthesis (e.g., Suzuki-Miyaura coupling). Regulatory bodies (ICH Q3D) require strict limits on residual Pd in APIs (Active Pharmaceutical Ingredients).

Reagents and Equipment

-

Stock Solution (5-MPCA): Dissolve 0.155 g of 5-MPCA in 100 mL of absolute ethanol (10 mM).

-

Palladium Standard: 100 µg/mL Pd(II) in 1M HCl.

-

Buffer: KCl-HCl buffer (pH 2.0) or Acetate buffer (pH 3.5).

-

Masking Agent: 0.1M EDTA (to suppress Cu²⁺, Fe³⁺).

-

Apparatus: UV-Vis Spectrophotometer (1 cm quartz cells).

Step-by-Step Protocol

-

Sample Preparation:

-

Digests the API sample using Microwave Assisted Digestion (HNO₃/H₂O₂) to solubilize the metal matrix.

-

Evaporate to near dryness and reconstitute in 0.1M HCl.

-

-

Reaction Setup:

-

In a 10 mL volumetric flask, add:

-

Aliquot: 1.0 – 5.0 mL of sample solution.

-

Masking: 1.0 mL of 0.1M EDTA (if Fe/Cu interferences are suspected).

-

Reagent: 2.0 mL of 5-MPCA ethanolic solution.

-

Buffer: 2.0 mL of pH 2.0 buffer.

-

-

-

Development:

-

Dilute to the mark with 50% Ethanol-Water mix.

-

Incubate at 60°C for 10 minutes (heat accelerates complexation for the 5-isomer).

-

Cool to room temperature (25°C).

-

-

Measurement:

-

Measure absorbance at 380 nm (verify

via scan) against a reagent blank.

-

Data Processing

Calculate concentration using the Beer-Lambert Law:

- : Absorbance

-

: Molar absorptivity (typically

- : Path length (1 cm).

Application Area 2: Determination of Osmium (Os)

Context: Osmium tetroxide is used in dihydroxylation reactions but is highly toxic.

Protocol Modifications

-

Acidity: Requires higher acidity (1M - 2M HCl).

-

Stabilizer: Add 1 mL of Thiourea solution if volatility is a concern.

-

Wavelength: The Os-MPCA complex typically absorbs at a longer wavelength (450–480 nm ).

-

Extraction (Optional): For trace analysis, the complex can be extracted into Chloroform or MIBK to increase sensitivity by a factor of 5-10.

Method Validation (ICH Q2 R1)

To ensure the method is "self-validating" and robust, perform the following checks:

| Parameter | Acceptance Criteria | Experimental Check |

| Linearity | 5 concentrations (e.g., 1–10 µg/mL Pd). | |

| Precision (RSD) | 6 replicates of the middle standard. | |

| LOD / LOQ | Based on SD of the blank ( | |

| Robustness | Vary pH (±0.2 units) and Heating Time (±5 min). | |

| Selectivity | No significant shift | Spike with 100x excess of Na, K, Ca, Mg. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric analysis of Palladium using 5-MPCA.

Troubleshooting & Interferences

-

Interference (Cu/Fe): Copper and Iron are the primary interferences.

-

Solution: Add EDTA or Tartrate before adding the 5-MPCA reagent. These ligands bind hard metals (Fe, Cu) preferentially, leaving the soft 5-MPCA available for Pd/Os.

-

-

Turbidity:

-

Cause: Precipitation of the ligand in highly aqueous acidic media.

-

Solution: Ensure the final solution contains at least 30-40% Ethanol or Methanol.

-

-

Low Sensitivity:

References

-

Elangovan, S., Ramesh, R., & Liu, Y. (2012).[4] Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application. Dalton Transactions, 41(17), 5351-5361.[4] Link

-

Marchenko, D. Y., et al. (2004). Sorption–Photometric Determination of Osmium after Its Extraction from the Gas Phase with Silica Gel Chemically Modified with Mercapto Groups. Journal of Analytical Chemistry. Link

-

ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[5] Link

-

PubChem. (2024).[1] 4-Mercaptopyridine-2-carboxylic acid (Isomer Analog Data). National Library of Medicine. Link

Sources

- 1. 4-Mercaptopyridine-2-carboxylic acid | C6H5NO2S | CID 9877439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijesi.org [ijesi.org]

- 3. The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation Strategies for In Vivo Delivery of 5-Mercaptopicolinic Acid

Introduction

5-Mercaptopicolinic acid (5-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3] This mechanism of action gives 5-MPA significant potential as a hypoglycemic agent for research in metabolic diseases.[1][2] However, its successful application in in vivo studies is often hampered by challenges related to its physicochemical properties, which can lead to poor oral bioavailability.[4][5] The presence of both a thiol and a carboxylic acid group can influence its solubility, stability, and membrane permeability. The oral route, being the most convenient and preferred method of drug administration, presents several physiological barriers, including the harsh acidic environment of the stomach, enzymatic degradation, and the intestinal mucosal barrier.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to enhance the in vivo delivery of 5-mercaptopicolinic acid. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for three distinct and promising approaches:

-

Liposomal Encapsulation: To protect 5-MPA from degradation and enhance its absorption.

-

Polymeric Nanoparticle Formulation: To improve solubility and provide controlled release.

-

Prodrug Synthesis: To transiently modify the physicochemical properties of 5-MPA for improved membrane permeation.

Each section will provide the scientific rationale, step-by-step experimental protocols, and methods for physicochemical characterization and in vivo evaluation.

The Challenge: Physicochemical Properties of 5-Mercaptopicolinic Acid

Understanding the inherent properties of 5-mercaptopicolinic acid is crucial for designing effective delivery systems.

| Property | Implication for Oral Delivery | Reference |

| Molecular Formula | C6H5NO2S | [7] |

| Molecular Weight | 155.18 g/mol | [7] |

| Structure | Contains a carboxylic acid and a thiol group on a pyridine ring. | [7] |

| Solubility | Limited solubility in aqueous solutions, particularly at acidic pH. The hydrochloride salt shows some water solubility. | [8][9][10] |

| pKa | The carboxylic acid and thiol groups are ionizable, affecting solubility and permeability at different physiological pH values. | [11] |

| Stability | The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and loss of activity. | [12] |

| Permeability | The polar nature of the molecule, especially in its ionized form, is expected to limit its passive diffusion across the intestinal epithelium. | [11] |

The primary hurdles for effective oral delivery of 5-MPA are its limited aqueous solubility, potential for degradation in the gastrointestinal (GI) tract, and poor membrane permeability.[4][5] Formulation strategies must therefore aim to protect the molecule, enhance its solubility, and facilitate its transport across the intestinal barrier.

Strategy 1: Liposomal Encapsulation for Enhanced Stability and Absorption

Rationale:

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[1] This structure makes them ideal carriers for both hydrophilic and hydrophobic drugs.[13] For 5-mercaptopicolinic acid, which is hydrophilic, encapsulation within the aqueous core of liposomes offers several advantages:

-

Protection: The lipid bilayer shields the encapsulated 5-MPA from the harsh acidic and enzymatic environment of the GI tract, preventing its degradation.[1]

-

Enhanced Absorption: Liposomes can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.[14] They can also fuse with the cell membranes of enterocytes, directly delivering their contents into the cells.

-

Improved Solubility: The overall formulation can be prepared as a stable aqueous suspension, overcoming the solubility limitations of the free drug.

Protocol 1.1: Preparation of 5-MPA Loaded Liposomes by Thin-Film Hydration

This protocol is based on the well-established thin-film hydration method, which is versatile and suitable for encapsulating hydrophilic molecules like 5-MPA.[15][16][17][18]

Materials:

-

L-α-Phosphatidylcholine (from egg or soy)

-

Cholesterol

-

5-Mercaptopicolinic acid hydrochloride

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve L-α-phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to ensure complete dissolution.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

-

Apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13]

-

-

Hydration:

-

Prepare a solution of 5-mercaptopicolinic acid hydrochloride in PBS (pH 7.4) at the desired concentration (e.g., 10 mg/mL).

-

Add the 5-MPA solution to the round-bottom flask containing the dry lipid film. The volume should be sufficient to hydrate the film completely.

-

Hydrate the film by rotating the flask in the water bath (at the same temperature as above) for 1-2 hours. This process will lead to the formation of multilamellar vesicles (MLVs).[18]

-

-

Vesicle Sizing (Homogenization):

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.

-

Sonication: Submerge the flask in an ice bath and sonicate the suspension using a probe sonicator in pulsed mode until the solution becomes translucent.

-

Extrusion (Recommended): For more uniform sizing, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[15][19]

-

-

Purification:

-

To remove the unencapsulated 5-MPA, transfer the liposome suspension to a dialysis bag (MWCO 12-14 kDa).

-

Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24 hours, with several changes of the dialysis buffer.

-

Alternatively, unencapsulated drug can be removed by size exclusion chromatography or ultracentrifugation.

-

Protocol 1.2: Characterization of 5-MPA Loaded Liposomes

1. Particle Size and Zeta Potential:

-

Dilute an aliquot of the purified liposome suspension in PBS.

-

Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential. A narrow PDI (< 0.2) indicates a homogenous population of liposomes. The zeta potential provides an indication of the surface charge and stability of the formulation.[19]

2. Encapsulation Efficiency (EE%):

-

Lyse a known volume of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated 5-MPA.

-

Quantify the amount of 5-MPA in the lysed suspension using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the EE% using the following formula: EE% = (Amount of encapsulated 5-MPA / Total initial amount of 5-MPA) x 100

3. Morphological Examination:

-

Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM. This will confirm the formation of spherical vesicles and provide information on their lamellarity.

Strategy 2: Polymeric Nanoparticle Formulation for Improved Solubility and Controlled Release

Rationale:

Biodegradable polymeric nanoparticles offer another robust platform for oral drug delivery.[20][21][22] Encapsulating 5-MPA within a polymeric matrix can:

-

Enhance Solubility and Dissolution Rate: The high surface area-to-volume ratio of nanoparticles can significantly improve the dissolution of poorly soluble drugs.[20]

-

Protect from Degradation: The polymer matrix acts as a barrier, protecting the encapsulated drug from the harsh environment of the GI tract.

-

Provide Controlled Release: The rate of drug release can be modulated by selecting polymers with different degradation rates, allowing for sustained release and potentially reducing dosing frequency.

-

Improve Bioavailability: Nanoparticles can be taken up by M-cells in the Peyer's patches of the small intestine, leading to systemic absorption.[23]

Protocol 2.1: Preparation of 5-MPA Loaded PLGA Nanoparticles by Solvent Evaporation

The single emulsion-solvent evaporation technique is a widely used method for encapsulating hydrophilic drugs into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[20][21][22][24]

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA, 50:50, with a suitable molecular weight)

-

5-Mercaptopicolinic acid hydrochloride

-

Dichloromethane (DCM) or Ethyl acetate

-

Poly(vinyl alcohol) (PVA) or another suitable surfactant

-

Deionized water

-

High-speed homogenizer or probe sonicator

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Organic Phase Preparation:

-

Dissolve a known amount of PLGA in a minimal volume of dichloromethane.

-

Disperse a weighed amount of 5-mercaptopicolinic acid hydrochloride in the PLGA solution. Sonication may be required to achieve a fine, homogenous dispersion.

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution of PVA (e.g., 1-2% w/v) in deionized water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes in an ice bath. This will form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the dichloromethane to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.[24]

-

-

Nanoparticle Collection and Washing:

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

-

Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated 5-MPA. Resuspend the pellet in water and centrifuge between each wash.

-

-

Lyophilization (Optional):

-

For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose or sucrose) and then freeze-dried to obtain a powder.

-

Protocol 2.2: Characterization of 5-MPA Loaded Nanoparticles

1. Particle Size, PDI, and Zeta Potential:

-

Analyze a diluted aqueous suspension of the nanoparticles using DLS, as described in Protocol 1.2.

2. Drug Loading (DL%) and Encapsulation Efficiency (EE%):

-

Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., dichloromethane).

-

Extract the 5-MPA into an aqueous phase.

-

Quantify the amount of 5-MPA using a validated HPLC method.

-

Calculate DL% and EE% using the following formulas: DL% = (Weight of 5-MPA in nanoparticles / Weight of nanoparticles) x 100 EE% = (Weight of 5-MPA in nanoparticles / Initial weight of 5-MPA) x 100

3. Morphological Examination:

-